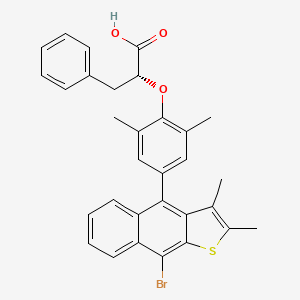

Ertiprotafib

描述

Ertiprotafib is a novel class of insulin sensitizers developed for the treatment of type 2 diabetes . In insulin-resistant rodent models, Ertiprotafib and a close analog lowered both fasting blood glucose and insulin levels and improved glycemic excursion during an oral glucose tolerance test .

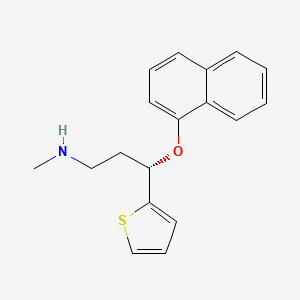

Molecular Structure Analysis

Ertiprotafib is a small molecule with a chemical formula of C31H27BrO3S . It belongs to the class of organic compounds known as naphthothiophenes, which are compounds containing a naphthalene (or a derivative) fused to thiophene .Chemical Reactions Analysis

Ertiprotafib is a potent inhibitor of IKK-β, with an IC50 value of 400±40 nM, which is much lower than that required for the half-maximal inhibition of the p-nitrophenyl phosphatase activity of PTP1B . Ertiprotafib is at least a dual PPARα and PPARβ agonist with EC50 values for transactivation of 1 μM .Physical And Chemical Properties Analysis

Ertiprotafib is a small molecule with an average weight of 559.52 and a monoisotopic weight of 558.086429 . More detailed physical and chemical properties are not available in the search results.科研应用

Glycemic Control and Lipid Profile Improvement

Ertiprotafib is noted for its potential in treating type 2 diabetes due to its insulin-sensitizing properties. Studies on insulin-resistant rodent models revealed that ertiprotafib effectively lowers fasting blood glucose and insulin levels and improves glycemic control during glucose tolerance tests. Additionally, it significantly improves lipid profiles by lowering triglyceride and free fatty acid levels. This therapeutic activity is thought to involve mechanisms beyond PTP1b inhibition, including activation of peroxisome proliferator-activated receptor (PPAR)α and PPARγ. These results highlight ertiprotafib's multifaceted approach in managing type 2 diabetes and associated lipid disorders (Erbe et al., 2005).

Inhibition of IκB Kinase β (IKK-β)

Another significant aspect of ertiprotafib's action is its potent inhibition of IκB kinase β (IKK-β), as demonstrated in a study with an IC50 of 400 nM. This property of ertiprotafib suggests a broader range of therapeutic targets and mechanisms, adding another layer of complexity to its potential applications in treating type 2 diabetes and possibly other conditions (Shrestha et al., 2007).

Modulation of Cytochrome P450 and Peroxisomal Enzymes

Ertiprotafib has been observed to influence the expression of hepatic cytochrome P450 and peroxisomal enzymes in animal models. The compound significantly increased liver weights in rats and dogs, an effect associated with the induction of these enzymes. This induction, particularly in rodent models, suggests that ertiprotafib's effects may extend to influencing hepatic drug-metabolizing enzymes, with potential implications for drug interactions and liver health (Tong et al., 2007).

Discovery of Novel PTP1B Inhibitors

Research into the pharmacology of ertiprotafib has led to the discovery of new PTP1B inhibitors. By understanding the interaction mode of ertiprotafib, researchers have been able to design and synthesize diverse molecules showing considerable inhibition against PTP1B. This is significant in the context of developing new therapeutic agents for conditions like diabetes, as PTP1B inhibitors play a crucial role in managing insulin resistance. The exploration of these novel inhibitors was inspired by the pharmacological profile of ertiprotafib, demonstrating its utility as a lead compound in drug discovery (Liu et al., 2013).

Understanding Ertiprotafib's Mode of Action

The mode of action of ertiprotafib, particularly as a PTP1B inhibitor, has been a subject of research. Studies using biomolecular NMR spectroscopy have provided insights into how ertiprotafib interacts with PTP1B. These findings are crucial for understanding the pharmacodynamics of ertiprotafib and its potential side effects, as well as for guiding the development of more effective and safer drugs targeting PTP1B (Kumar et al., 2020).

Safety And Hazards

性质

IUPAC Name |

(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONCZICQWCUXEB-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179814 | |

| Record name | Ertiprotafib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The complete mechanism of action for ertiprotafib and related compounds in vivo may involve multiple independent mechanisms, including (but not necessarily limited to) PTP1b inhibition and dual PPARalpha/PPARgamma agonism. | |

| Record name | Ertiprotafib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Ertiprotafib | |

CAS RN |

251303-04-5 | |

| Record name | Ertiprotafib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251303045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ertiprotafib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ertiprotafib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERTIPROTAFIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TPM2EB426 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

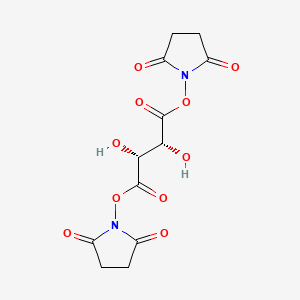

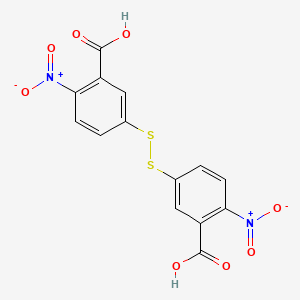

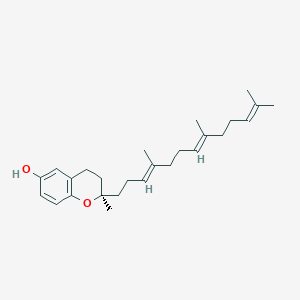

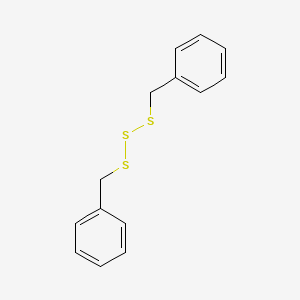

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

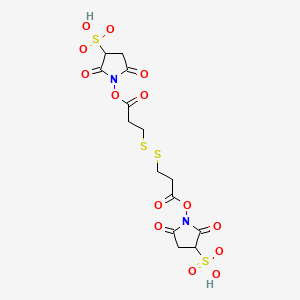

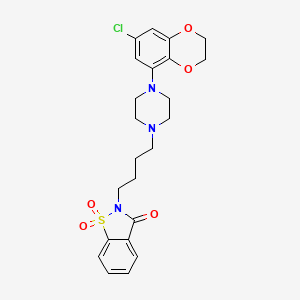

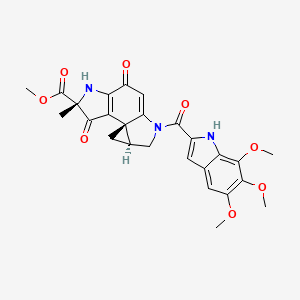

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)